
2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine
Description
2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 5, a fluoromethoxy (-OCH₂F) group at position 3, and a chlorine atom at position 2. This compound is structurally tailored for applications in agrochemicals and pharmaceuticals due to the synergistic effects of its electron-withdrawing substituents, which enhance metabolic stability and reactivity.
Properties
Molecular Formula |
C7H4ClF4NO |
---|---|
Molecular Weight |
229.56 g/mol |
IUPAC Name |
2-chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF4NO/c8-6-5(14-3-9)1-4(2-13-6)7(10,11)12/h1-2H,3H2 |
InChI Key |
WQIGCGNZBZBHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OCF)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic approach to 2-chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine involves disassembling the molecule into simpler precursors. The trifluoromethyl group at position 5 is typically introduced early due to its strong electron-withdrawing nature, which directs subsequent electrophilic substitutions. The fluoromethoxy group at position 3 likely originates from nucleophilic displacement of a leaving group (e.g., hydroxyl or chloro) by a fluoride source. Position 2’s chloro substituent may arise from directed ortho-metalation or radical chlorination.
Critical intermediates include:
- 3-Hydroxy-5-(trifluoromethyl)pyridine : For fluoromethoxy introduction via O-alkylation.
- 2,3-Dichloro-5-(trichloromethyl)pyridine : As a substrate for sequential fluorination and methoxylation.
- 3-Fluoro-5-(trifluoromethyl)pyridine : For subsequent chlorination and methoxylation.
Chlorination Strategies for Pyridine Derivatives
Chlorination of pyridine rings is highly dependent on directing groups and reaction conditions. For 5-(trifluoromethyl)pyridine derivatives, vapor-phase chlorination at elevated temperatures (300–450°C) with excess chlorine (1–6 mol equivalents) preferentially substitutes the 2-position due to the trifluoromethyl group’s meta-directing effect. For example, chlorination of 3-trifluoromethylpyridine at 380°C yields 2-chloro-5-trifluoromethylpyridine as the major product (62% yield). Adapting this to the target compound would require protecting the 3-position during chlorination.
Table 1: Vapor-Phase Chlorination Conditions for Trifluoromethylpyridines
Radical chlorination in liquid phase (e.g., using azobisisobutyronitrile initiators) offers milder conditions but risks over-chlorination.
Fluoromethoxy Group Introduction
The fluoromethoxy (-OCH₂F) group is uncommon in pyridine systems. A plausible route involves:
- Hydroxylation at Position 3 : Directed ortho-metalation of 5-(trifluoromethyl)pyridine N-oxide followed by quenching with an electrophile.
- O-Alkylation with Fluoromethylating Agents : Reacting the 3-hydroxy intermediate with fluoromethyl iodide (ICH₂F) or difluorocarbene sources.
Alternatively, nucleophilic aromatic substitution (SNAr) on 3-chloro-5-(trifluoromethyl)pyridine using potassium fluoride in methanol could yield the fluoromethoxy group, though this demands activation by electron-deficient rings.
Sequential Fluorination and Methoxylation
Patent CN107954924A describes a one-step fluorination of 2,3-dichloro-5-trichloromethylpyridine with anhydrous HF (150–200°C, 4–10 MPa) to yield 2-fluoro-3-chloro-5-trifluoromethylpyridine. Adapting this, 2-chloro-3-fluoro-5-trifluoromethylpyridine could undergo methoxylation via SNAr with sodium methoxide, followed by fluorination of the methoxy group using DAST (diethylaminosulfur trifluoride).
Critical Parameters for Fluorination:
- Temperature : Excessively high temperatures (>200°C) promote defluorination and ring degradation.
- Solvent : Anhydrous HF acts as both solvent and fluorinating agent, minimizing byproducts.
- Catalysts : UV irradiation or radical initiators (e.g., azobisisobutyronitrile) enhance selectivity.
Purification and Isolation Challenges
The polar fluoromethoxy group complicates distillation due to hydrogen bonding. Patent CN107954924A employs amination (e.g., with ammonium hydroxide) to remove acidic impurities, followed by vacuum distillation (50–55°C at 11 mmHg) to isolate products ≥99.95% pure. For the target compound, fractional crystallization using hexane/ethyl acetate mixtures may improve purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to pyridine derivatives with substituents at positions 2, 3, and 4. Key analogs include:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl group at position 5 is a common feature in agrochemicals (e.g., pyridalyl) due to its stability and ability to resist metabolic degradation .
- Position 3 Substituents : Fluoromethoxy (-OCH₂F) offers a balance of steric bulk and polarity compared to smaller groups like -Cl or -F. This may improve solubility and binding affinity in drug design .
- Chlorine at Position 2 : Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex molecules .
Challenges:
- Regioselectivity : Controlling substitution patterns (e.g., avoiding by-products like 2-phenyl-3-benzoylpyridine in ) remains a hurdle .
- Yield Optimization : Reactions involving trifluoromethyl groups often suffer from moderate yields (e.g., 40% yield in ).
Physical Properties:
- Melting/Boiling Points : Trifluoromethyl and halogen substituents generally increase melting points (e.g., 37–40°C for 2-chloro-3-CF₃-pyridine vs. ~25°C for unsubstituted pyridine) .
- Solubility: Fluoromethoxy groups may enhance water solubility compared to nonpolar substituents like -SCH₃ .
Market and Industrial Relevance
- 2-Chloro-3-(trifluoromethyl)pyridine is a high-value intermediate, with key players like Wilshire Technologies and Hubei Xinmingtai Pharm dominating production .
Biological Activity
2-Chloro-3-(fluoromethoxy)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and chloromethoxy groups, may exhibit various pharmacological properties, making it a candidate for further research in therapeutic applications.
- Molecular Formula : CHClFN
- Molecular Weight : 199.53 g/mol
- CAS Number : 72600-67-0
The biological activity of this compound can be attributed to its interaction with specific biological targets. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate cellular membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacteria and fungi. Although specific data on this compound is limited, its structural analogs suggest potential antimicrobial efficacy.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyridine Derivative A | E. coli | 32 µg/mL |
Pyridine Derivative B | S. aureus | 16 µg/mL |
Inhibition Studies
Inhibition studies have been conducted to assess the compound's effects on enzymes involved in metabolic pathways. For instance, similar pyridine derivatives have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism.
Neuroinflammation Research
Recent studies have explored the use of fluorinated compounds in neuroinflammation models. For example, a study involving fluorinated radioligands demonstrated their ability to bind to translocator protein (TSPO), which is upregulated in neuroinflammatory conditions.
"Fluorinated compounds such as [18F]PBR06 have been extensively studied in various neurological disease models, showing effective characterization of microglial neuroinflammation" .
Pharmacokinetics
The pharmacokinetic profile of fluorinated pyridines often reveals favorable absorption and distribution characteristics due to their lipophilicity. While specific data for this compound is not available, related compounds have demonstrated significant bioavailability and tissue distribution.
Q & A
Q. Basic Research Focus
- NMR : ¹⁹F NMR distinguishes the fluoromethoxy (–OCH₂F) group (δ −140 to −150 ppm) from the trifluoromethyl (–CF₃) group (δ −60 to −70 ppm). ¹H NMR shows the pyridine H-4 signal as a singlet at δ 8.2–8.5 ppm .
- GC-MS : Electron ionization (70 eV) fragments the molecule at m/z 181 (M⁺–Cl), 145 (M⁺–CF₃), and 98 (pyridine ring) .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) achieve >95% purity with a retention time of 12–14 min .
What safety protocols are recommended for handling this compound?
Q. Basic Research Focus
- PPE : N95 masks, nitrile gloves, and safety goggles are mandatory due to respiratory and dermal irritation risks .
- Storage : Store under argon at 2–8°C in amber glass to prevent hydrolysis of the fluoromethoxy group. Avoid contact with strong bases to minimize decomposition to 3-hydroxy derivatives .
- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid toxic fluoride emissions .
How is this compound utilized in medicinal chemistry for target validation?
Advanced Research Focus
The trifluoromethylpyridine scaffold acts as a bioisostere for carboxylic acids in kinase inhibitors. For example:
- JAK2 Inhibitors : The 2-chloro group undergoes SNAr with aminopyrimidines, while the fluoromethoxy group enhances blood-brain barrier penetration (logP = 2.8) .
- In Vivo Studies : Radiolabeling with ¹⁸F (via fluoromethoxy group exchange) enables PET imaging of target engagement in murine models .
How can by-products like 2-chloro-5-(trifluoromethyl)pyridine be minimized during synthesis?
Advanced Research Focus
By-products arise from incomplete fluoromethoxy substitution or dechlorination. Mitigation strategies include:
- Reagent Stoichiometry : Use 1.2 equivalents of NaOCH₂F to ensure complete substitution .
- Catalytic Additives : 10 mol% tetrabutylammonium iodide (TBAI) suppresses dechlorination via halide exchange .
- Process Monitoring : In-line FTIR tracks the disappearance of the 3-hydroxy intermediate (ν = 3400 cm⁻¹) .
What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Advanced Research Focus
The 2-chloro group undergoes SNAr with amines (e.g., piperazine) in DMF at 100°C, while the fluoromethoxy group resists nucleophilic attack due to its strong C–F bond. Kinetic studies (Eyring plots) reveal a lower activation energy (ΔG‡ = 85 kJ/mol) for Cl substitution compared to trifluoromethylpyridines lacking the fluoromethoxy group . Competing elimination pathways are negligible below 120°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.